molecular formula C22H32O4 B106341 (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid CAS No. 578008-43-2

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid

Cat. No. B106341
M. Wt: 360.5 g/mol
InChI Key: CFOFZYMMJZILHE-XGTWDWJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of docosahexaenoic acid (DHA), which is an omega-3 fatty acid highly enriched in the brain, synapses, retina, and is essential for neuronal function, cancer, and inflammation management . The specific structure of this compound, with its multiple double bonds and hydroxyl groups

Scientific Research Applications

Anti-inflammatory and Proresolving Actions

  • Maresins as Mediators: A study highlighted the role of maresins, derived from docosahexaenoic acid (DHA), in controlling acute inflammation and aiding in resolution. These mediators were found to have significant anti-inflammatory and proresolving activity, suggesting their potential in managing inflammation and wound healing (Serhan et al., 2009).

Metabolism and Biological Production

  • Resolvins from DPAn-6: Research into DPAn-6 derived resolvins, structurally similar to DHA-derived resolvins, indicated their production and metabolic pathways. These studies contribute to understanding the therapeutic profiles of such compounds (Dangi et al., 2010).

Role in Inflammation Resolution

  • Identification in Human Blood: A study identified various lipid mediators, including 17S-hydroxydocosahexaenoic acid, in human blood following n-3 fatty acid supplementation. These findings are crucial in understanding the role of these mediators in resolving inflammation (Mas et al., 2012).

Therapeutic Potential in Organ Protection

  • Resolvin D4 Actions: An investigation into Resolvin D4, derived from docosahexaenoic acid, demonstrated its potential in reducing organ injury and enhancing phagocyte function, providing insights into its therapeutic applications (Winkler et al., 2018).

Anti-aggregation Properties

  • Inhibition of Blood Platelet Aggregation: A study on Protectin DX, a derivative of this compound, revealed its ability to ameliorate pulmonary fibrosis and improve lung function, highlighting its therapeutic potential in fibrotic diseases (Li et al., 2017).

Potential in Cancer Treatment

  • Chemoresistance in Food Supplements: Research on polyunsaturated fatty acids, including hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid, identified their presence in food supplements and potential role in inducing chemoresistance in cancer treatments (Schlotterbeck et al., 2018).

properties

IUPAC Name

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOFZYMMJZILHE-XGTWDWJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid
Reactant of Route 2
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid
Reactant of Route 3
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid
Reactant of Route 4
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid
Reactant of Route 5
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid
Reactant of Route 6
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid

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